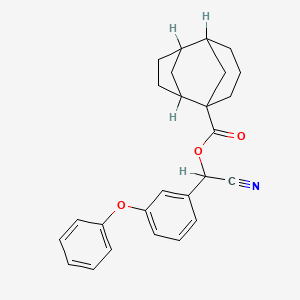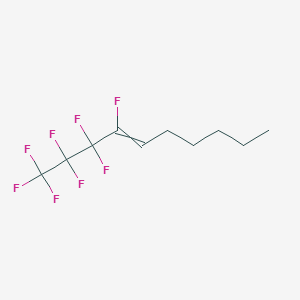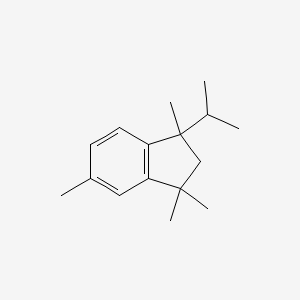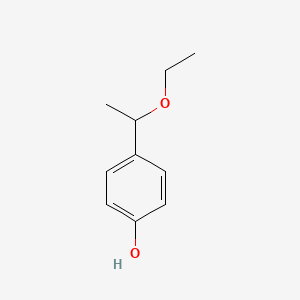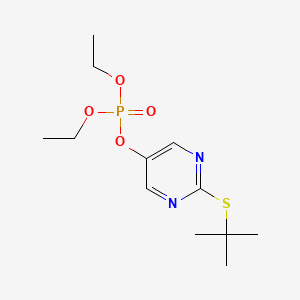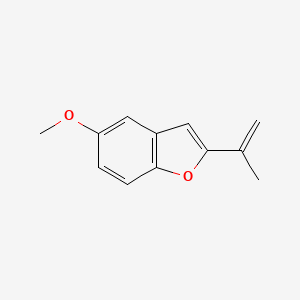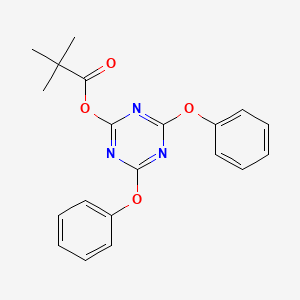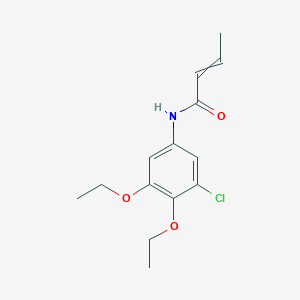![molecular formula C8H10O3S B14352043 3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol CAS No. 91401-28-4](/img/structure/B14352043.png)
3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol is an organic compound that features a benzene ring substituted with a hydroxyethyl sulfanyl group and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol typically involves the introduction of the hydroxyethyl sulfanyl group to a benzene ring that already contains two hydroxyl groups. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 3-bromobenzene-1,2-diol, reacts with 2-mercaptoethanol under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyethyl sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can react with the hydroxyethyl sulfanyl group under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the hydroxyethyl sulfanyl group.
Resorcinol (1,3-dihydroxybenzene): Different position of hydroxyl groups.
Hydroquinone (1,4-dihydroxybenzene): Different position of hydroxyl groups.
Propriétés
Numéro CAS |
91401-28-4 |
|---|---|
Formule moléculaire |
C8H10O3S |
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
3-(2-hydroxyethylsulfanyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H10O3S/c9-4-5-12-7-3-1-2-6(10)8(7)11/h1-3,9-11H,4-5H2 |
Clé InChI |
XUQWXNMRYYJDHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)SCCO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol)](/img/structure/B14351970.png)
![6,6'-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2'-bipyridine](/img/structure/B14351972.png)
![4-(Phenylsulfanyl)-4-[(propan-2-yl)oxy]butane-1,2,3-triol](/img/structure/B14351975.png)
